![molecular formula C18H21N3O B14243278 N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide CAS No. 474901-07-0](/img/structure/B14243278.png)
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is a compound that features a piperidine ring, a phenyl group, and a pyridine carboxamide moietyThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity and potential therapeutic uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide typically involves the condensation of piperidine with a suitable aldehyde or ketone, followed by the reduction of the resulting imineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders. The phenyl and pyridine moieties contribute to its binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and have comparable pharmacological properties.
Uniqueness
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and therapeutic potential. The presence of both piperidine and pyridine rings in a single molecule enhances its versatility and effectiveness in various applications .
Propiedades
Número CAS |
474901-07-0 |
|---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-[phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(16-9-11-19-12-10-16)20-17(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12,17H,2,5-6,13-14H2,(H,20,22) |
Clave InChI |
AZDJWNNUKOPHAP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


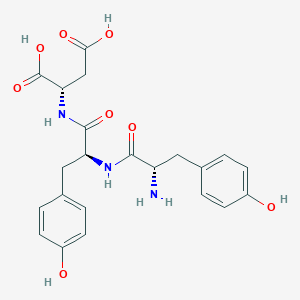
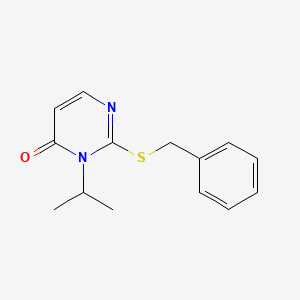
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
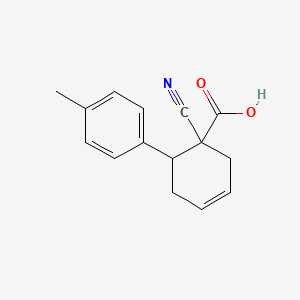
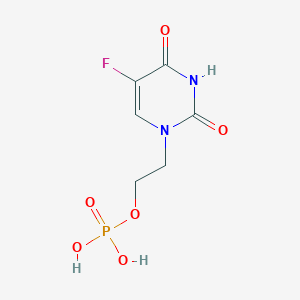
![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
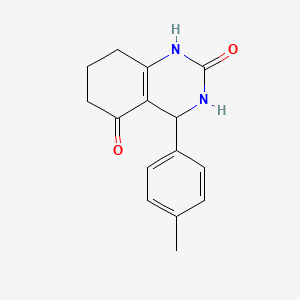
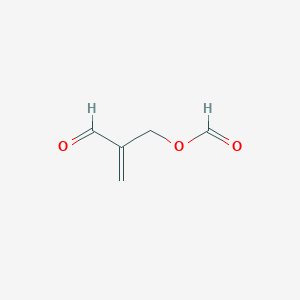
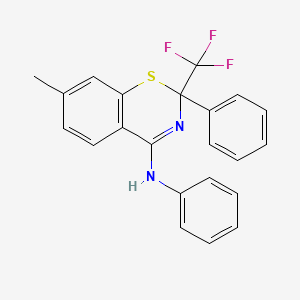
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
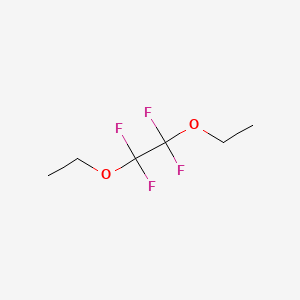
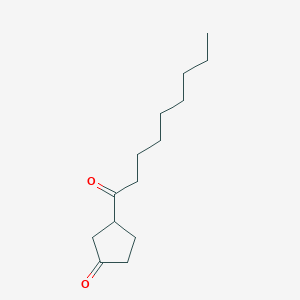
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
